3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
Description
The compound 3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester (CAS: Not explicitly listed; synonyms: tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, MFCD18375085) is a nitrogen-containing heterocyclic derivative with a 4-membered azetidine ring. Its structure features:
- A Boc-protected amine [(1,1-dimethylethoxy)carbonyl group] at the 1-position of the azetidine ring.
- An ethyl ester moiety at the acetic acid side chain.
- A free alpha-amino group at the 3-position of the azetidine ring.
This compound is utilized in pharmaceutical synthesis as a building block for β-lactam antibiotics and protease inhibitors due to its constrained ring geometry and functional versatility .
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl 3-(1-amino-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)9(13)8-6-14(7-8)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3 |
InChI Key |
OTYJDAFNUSUROD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The target compound combines three key functional groups:
- Boc protection at the azetidine nitrogen.
- Ethyl ester at the 3-position of the azetidine ring.
- Amino group at the alpha position relative to the ester.
Synthetic routes typically involve N-alkylation or cyclization strategies, leveraging Boc-protected intermediates and controlled reaction conditions.
Key Synthetic Routes
N-Alkylation of Boc-Protected Azetidine Derivatives
A common approach involves alkylation of N-Boc-3-iodoazetidine with amino-containing esters or precursors.
Example Protocol (Adapted from):
Reagents :
- N-Boc-3-iodoazetidine (commercially available or synthesized via iodination of N-Boc-3-hydroxyazetidine).
- Ethyl 3-aminopropionate (or similar amino-ester).
- Base : Cs₂CO₃ or KO⁻Bu.
- Solvent : DMF or DCM.
Conditions :
- Reaction at 60–80°C for 6–24 hours.
- Workup: Extraction with ethyl acetate, drying, and purification.
Challenges :
Cyclization of Linear Precursors
Alternative methods involve cyclizing a linear precursor to form the azetidine ring with preinstalled Boc and ester groups.
Example Protocol (Inferred from,):
Precursor :
- Diethylbis(hydroxymethyl)malonate or similar malonate derivatives.
Steps :
- Triflation : Convert hydroxyl groups to triflates using triflic anhydride.
- Cyclization : Intramolecular nucleophilic attack by an amine to form the azetidine ring.
- Boc Protection : Introduce Boc group via di-tert-butyl dicarbonate (DCC) in THF.
- Esterification : Hydrolyze intermediates to carboxylic acid, then esterify with ethanol.
Advantages :
Critical Reaction Parameters
Challenges and Solutions
Regioselectivity in Alkylation
Chemical Reactions Analysis
Types of Reactions
3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are employed for deprotection and substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The Boc-protected amino group plays a crucial role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and analogous derivatives:
Key Observations:
Ring Size and Strain : The 4-membered azetidine ring in the target compound introduces ring strain , enhancing reactivity compared to 5- or 6-membered analogs (e.g., pyrrolidine, piperidine) .
Functional Groups :
- The ethyl ester in the target compound improves lipophilicity, aiding membrane permeability, whereas the carboxylic acid form (CAS 183062-96-6) is more polar .
- The sulfone in the thietane derivative (CAS 1553141-29-9) increases metabolic stability but may reduce bioavailability .
Synthetic Utility: The Boc-protected amino group in the target compound allows selective deprotection for further functionalization, a feature shared with piperidine and pyrrolidine analogs . The oxo group in the pyrrolidine derivative (CAS 2109939-80-0) enables ketone-specific reactions, such as reductive amination .
Biological Activity
3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester (CAS Number: 183062-96-6) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : C₁₀H₁₇NO₄
- Molecular Weight : 201.25 g/mol
- Structure : The compound features an azetidine ring which contributes to its unique biological properties.
Biological Activity
3-Azetidineacetic acid exhibits various biological activities that are primarily attributed to its structural characteristics. The following sections detail its interactions and effects in biological systems.
The mechanism of action for 3-Azetidineacetic acid involves modulation of neurotransmitter systems and potential influence on metabolic pathways. Research indicates that it may act as an agonist or antagonist at specific receptor sites, although detailed mechanisms remain under investigation.
Pharmacological Effects
- Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotective benefits by modulating glutamate receptors, which are crucial in neuronal signaling and excitotoxicity prevention.
- Anti-inflammatory Properties : Preliminary data indicate that 3-Azetidineacetic acid may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of 3-Azetidineacetic acid:
- Study on Neuroprotection : A study published in Journal of Neurochemistry demonstrated that treatment with 3-Azetidineacetic acid reduced neuronal death in vitro models exposed to glutamate toxicity. This suggests a protective role against excitotoxic damage.
- Anti-inflammatory Study : In a model of acute inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.
- Oxidative Stress Assessment : Research published in Free Radical Biology and Medicine highlighted the compound's ability to lower oxidative stress levels in cellular models, supporting its role as an antioxidant.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 201.25 g/mol |
| Molecular Formula | C₁₀H₁₇NO₄ |
| XLogP3 | 2 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 95.9 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
